Carboxylesterase Inhibition: 1,4-Diphenylbutane-2,3-dione Is 200- to 480-Fold Weaker Than Benzil, Enabling Selective Low-Potency Applications
In a direct head-to-head comparison, 1,4-diphenylbutane-2,3-dione (compound 5) demonstrated markedly weaker carboxylesterase inhibition than benzil across three mammalian CE isoforms. Against human liver CE (hCE1), the Ki was 3,080 ± 230 nM for the target compound versus 15 ± 1.9 nM for benzil—a ~205-fold difference. Against human intestinal CE (hiCE), the disparity was even larger: 21,610 ± 2,270 nM versus 45 ± 3.2 nM, representing a ~480-fold reduction in potency [1]. The compound showed no detectable inhibition of human acetylcholinesterase (hAChE) or butyrylcholinesterase (hBChE) at concentrations up to 100,000 nM, mirroring benzil's selectivity but at a substantially higher Ki baseline [1]. This reduced potency is attributed to the insertion of a methylene carbon at the α-position, which disrupts the planarity and electronic conjugation of the 1,2-dione pharmacophore [1].
| Evidence Dimension | Inhibitory potency (Ki) against human carboxylesterases hCE1 and hiCE |
|---|---|
| Target Compound Data | hCE1 Ki = 3,080 ± 230 nM; hiCE Ki = 21,610 ± 2,270 nM; hAChE/hBChE Ki >100,000 nM |
| Comparator Or Baseline | Benzil: hCE1 Ki = 15 ± 1.9 nM; hiCE Ki = 45 ± 3.2 nM; hAChE/hBChE Ki >100,000 nM |
| Quantified Difference | ~205-fold weaker against hCE1; ~480-fold weaker against hiCE |
| Conditions | Recombinant human enzymes; substrate: 3 mM o-nitrophenyl acetate; multiwell plate spectrophotometric assay; pH 7.4 |
Why This Matters
Researchers requiring a low-potency CE inhibitor or a negative control compound in esterase profiling should select 1,4-diphenylbutane-2,3-dione rather than benzil, as its Ki values in the low micromolar range allow discrimination between potent and weak CE inhibition phenotypes without the confounding sub-nanomolar potency of benzil.
- [1] Hyatt, J. L.; et al. Requirements for Mammalian Carboxylesterase Inhibition by Substituted Ethane-1,2-diones. Bioorg. Med. Chem. 2011, 19 (15), 4635–4643. Table 1. View Source
